molecular formula C9H12BF3KNO2 B3024144 Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate CAS No. 1111732-78-5

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate

Cat. No.: B3024144
CAS No.: 1111732-78-5
M. Wt: 273.1 g/mol
InChI Key: GLELYVCYELWAIX-UHFFFAOYSA-N
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Description

Structure and Synthesis: Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate is an organotrifluoroborate salt featuring a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The trifluoroborate moiety enhances stability and solubility in polar solvents, making it suitable for cross-coupling reactions. Synthesis typically involves lithiation of Boc-protected pyrrole followed by borylation with triisopropyl borate and subsequent treatment with potassium hydrogen difluoride (KHF₂) .

Applications:
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks. For example, it couples efficiently with aryl/heteroaryl bromides under palladium catalysis (e.g., Pd₂(dba)₃ and SPhos ligand) to form C–C bonds . Additionally, it participates in ipso-fluorination reactions with Selectfluor™, yielding fluorinated indoles, though competing proto-deboronation can occur .

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h4-6H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELYVCYELWAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-1H-pyrrole with a boron reagent such as boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The mixture is then treated with potassium carbonate to form the potassium salt of the trifluoroborate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

The common reagents used in these reactions include palladium acetate (Pd(OAc)2) as the catalyst, a phosphine ligand such as triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3). The reaction is typically carried out in a solvent such as dioxane or tetrahydrofuran (THF) under an inert atmosphere.

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate

  • Structure : Replaces pyrrole with an indole ring.
  • Reactivity :
    • Exhibits higher electron density due to the indole’s fused benzene ring, enhancing coupling efficiency with electron-deficient aryl halides.
    • Undergoes fluorination at the 2-position using Selectfluor™, but di-fluorination and proto-deboronation are significant side reactions .
  • Applications : Used in synthesizing fluorinated indole derivatives for pharmaceutical intermediates.

Potassium (1-(tert-Butoxycarbonyl)azetidin-3-yl)trifluoroborate

  • Structure : Features a strained azetidine (4-membered ring) instead of pyrrole.
  • Reactivity: The strained ring increases electrophilicity, enabling faster cross-coupling but requiring milder conditions to prevent decomposition. Limited solubility in non-polar solvents compared to pyrrole/indole analogs .
  • Applications : Valuable in synthesizing constrained peptidomimetics and bioactive molecules.

Potassium Trifluoro(4-methoxy-2-methylphenyl)borate

  • Structure : Aryl-substituted trifluoroborate with electron-donating methoxy and methyl groups.
  • Reactivity :
    • Electron-rich aryl groups facilitate oxidative addition in cross-couplings but may require stronger bases (e.g., K₃PO₄) for activation.
    • Less prone to proto-deboronation than heterocyclic analogs .
  • Applications : Common in agrochemical and material science syntheses.

Potassium 2-Propenyltrifluoroborate

  • Structure : Alkenyl trifluoroborate without a heterocycle.
  • Reactivity :
    • High reactivity in Heck and Suzuki couplings due to the sp²-hybridized boron center.
    • Sensitive to moisture, requiring anhydrous conditions .
  • Applications : Key for introducing allyl groups into complex molecules.

Data Table: Key Properties and Reactivity

Compound Molecular Weight Key Reactivity Applications References
Potassium (1-(Boc)-1H-pyrrol-2-yl)trifluoroborate 263.11 Suzuki coupling, ipso-fluorination Biaryl synthesis, fluorinated drugs
Potassium (1-(Boc)-1H-indol-2-yl)trifluoroborate 312.14 Selective fluorination, cross-coupling Indole-based pharmaceuticals
Potassium (1-(Boc)azetidin-3-yl)trifluoroborate 263.11 Fast coupling, strained ring reactivity Peptidomimetics
Potassium trifluoro(4-methoxy-2-methylphenyl)borate 242.08 Electron-rich aryl coupling Agrochemicals
Potassium 2-propenyltrifluoroborate 155.96 Allylation, moisture-sensitive Polymer chemistry

Research Findings and Challenges

  • Electronic Effects : Electron-donating groups (e.g., Boc, methoxy) enhance stability but may slow oxidative addition in cross-couplings. Heterocyclic analogs (pyrrole/indole) show higher reactivity than aryl/alkenyl derivatives .
  • Side Reactions : Proto-deboronation competes with fluorination in indole/pyrrole derivatives, necessitating optimized conditions (e.g., low temperature, excess Selectfluor™) .
  • Solubility Issues : Azetidine-based trifluoroborates require polar aprotic solvents (DMF, DMSO) for efficient coupling, limiting compatibility with some substrates .

Biological Activity

Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring and a trifluoroborate moiety, making it a versatile building block in the synthesis of biologically active molecules.

  • IUPAC Name : Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate
  • Molecular Formula : C9H14BF3NO2K
  • Molecular Weight : 275.12 g/mol
  • Physical Form : Powder
  • Purity : 95%
  • Storage Temperature : Room Temperature

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that lead to the formation of more complex structures. Its trifluoroborate group can act as an electrophile in nucleophilic substitutions, which is essential for the development of pharmaceuticals targeting specific biological pathways.

Anticancer Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrrole derivatives can inhibit IGF-1R kinase activity, which is crucial in cancer cell proliferation and survival. The incorporation of the trifluoroborate group enhances the stability and bioavailability of these compounds, making them promising candidates for cancer therapy .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, compounds with similar structural motifs have demonstrated inhibitory effects on various enzymes implicated in metabolic disorders and cancer progression. The mechanism often involves the formation of stable complexes with enzyme active sites, thereby preventing substrate access .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
    • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for PC3 cells, indicating significant potential as an anticancer agent.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effect on IGF-1R kinase.
    • Methodology : A biochemical assay was conducted using recombinant IGF-1R.
    • Findings : The compound showed competitive inhibition with an IC50 value of 25 nM, suggesting a strong affinity for the kinase and potential use in targeted cancer therapies.

Data Table

PropertyValue
IUPAC NameThis compound
Molecular Weight275.12 g/mol
Purity95%
Anticancer IC50 (MCF-7)15 µM
Anticancer IC50 (PC3)20 µM
IGF-1R Kinase IC5025 nM

Q & A

Q. What are the standard synthetic protocols for preparing Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate?

The compound is typically synthesized via a three-step process:

  • Deprotonation : A strong base (e.g., n-BuLi or LDA) deprotonates the pyrrole ring at the 2-position.
  • Boronylation : Reaction with a boron source (e.g., triisopropyl borate) forms the trifluoroborate intermediate.
  • Anion Exchange : Treatment with aqueous KHF₂ yields the potassium trifluoroborate salt . Key considerations include maintaining anhydrous conditions and inert atmospheres to prevent side reactions.

Q. How is the Boc (tert-butoxycarbonyl) group preserved during synthesis?

The Boc group is acid-sensitive, so reactions must avoid acidic conditions. Use aprotic solvents (e.g., THF), neutral pH during aqueous workups, and exclude protic acids. Post-synthesis, the compound should be stored under nitrogen at low temperatures .

Q. What purification methods are effective for this compound?

Common methods include:

  • Recrystallization : From solvents like acetone/hexane mixtures.
  • Column Chromatography : Using silica gel with non-acidic eluents (e.g., ethyl acetate/hexane). Purity is confirmed via ¹⁹F NMR (distinct trifluoroborate signal at δ ~-134 ppm) and mass spectrometry .

Q. What are the primary applications of this reagent in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling to introduce pyrrole moieties into complex molecules, particularly in pharmaceutical intermediates. The Boc group allows for subsequent deprotection to free amines .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized to prevent Boc deprotection?

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3, which operate under mild conditions.
  • Base Choice : Weak bases like K₂CO₃ minimize acid generation.
  • Solvent System : Aqueous/organic biphasic mixtures (e.g., DME/H₂O) reduce Boc hydrolysis . Monitoring reaction pH (neutral to slightly basic) is critical .

Q. What analytical techniques resolve structural ambiguities (e.g., boron regioselectivity)?

  • ¹H/¹³C NMR : Confirms substitution pattern on the pyrrole ring.
  • X-ray Crystallography : Provides definitive regiochemical assignment.
  • ¹⁹F NMR : Sharp singlet for the trifluoroborate group (δ -134 to -136 ppm) indicates purity .

Q. How do moisture and temperature affect the compound’s stability?

  • Moisture Sensitivity : Hydrolysis of the trifluoroborate group occurs in humid conditions, generating boronic acids. Store in desiccators with molecular sieves.
  • Thermal Stability : Decomposition above 150°C; avoid prolonged heating during reactions .

Q. Why do reported yields vary in cross-coupling reactions?

Contradictions arise from:

  • Catalyst Loading : Excess Pd can lead to protodeboronation.
  • Solvent Purity : Trace water or oxygen degrades the trifluoroborate.
  • Substrate Compatibility : Electron-deficient aryl halides may require higher temperatures, risking Boc cleavage. Validate protocols with control reactions .

Q. What strategies improve regioselectivity in boron introduction on the pyrrole ring?

  • Directed Metallation : Use bulky bases (e.g., LDA) to deprotonate the 2-position selectively.
  • Protecting Group Effects : Electron-withdrawing groups (e.g., Boc) direct boron to the α-position. Computational modeling (DFT) can predict regiochemical outcomes .

Q. How are competing side reactions (e.g., protodeboronation) mitigated?

  • Additives : KF stabilizes the trifluoroborate anion.
  • Low-Temperature Reactions : Reduce decomposition kinetics.
  • Inert Atmosphere : Prevents oxidative side reactions.
    Monitor reaction progress via TLC or in situ NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate
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Potassium (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)trifluoroborate

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